

# SAAP-148: A Potent Antimicrobial Peptide Against Diverse Bacterial Strains

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Compound of Interest		
Compound Name:	SAAP 148	
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A comprehensive analysis of the synthetic antimicrobial and antibiofilm peptide (SAAP)-148 reveals its potent bactericidal activity against a broad spectrum of bacterial pathogens, including multidrug-resistant (MDR) strains. Derived from the human antimicrobial peptide LL-37, SAAP-148 demonstrates superior efficacy in various in vitro and in vivo models, positioning it as a promising candidate in the fight against antibiotic resistance.

SAAP-148 exhibits excellent activity against both Gram-positive and Gram-negative bacteria, including the notorious ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species.[1][2] Its efficacy extends to challenging bacterial forms such as biofilms and persister cells, which are known for their high tolerance to conventional antibiotics.[3][4][5]

The primary mechanism of action of SAAP-148 involves the permeabilization and disruption of the bacterial cell membrane.[3][4] This direct physical interaction with the bacterial envelope contributes to its rapid bactericidal effect and the low propensity for developing bacterial resistance.[4]

# **Comparative Antimicrobial Activity**

The bactericidal efficacy of SAAP-148 has been quantified against a variety of bacterial strains under different conditions. The following table summarizes the minimum inhibitory concentrations (MIC) or lethal concentrations (LC99.9) of SAAP-148 required to inhibit or kill different bacteria.



Bacterial Strain	Condition	MIC/LC99.9 (μM)	Reference
Staphylococcus aureus	PBS	1.6	[1][6]
Staphylococcus aureus	Plasma	12.8	[1][6]
Methicillin-resistant S. aureus (MRSA)	-	≥1.6 (eradication of persisters)	[7]
Pseudomonas aeruginosa	PBS	0.8 - 6.4	[4]
Pseudomonas aeruginosa	Plasma/Urine	6.4 - 25.6	[4]
Acinetobacter baumannii	PBS	0.8 - 6.4	[4]
Acinetobacter baumannii	Plasma/Urine	6.4 - 25.6	[4]
Klebsiella pneumoniae	PBS	0.8 - 6.4	[4]
Klebsiella pneumoniae	Plasma/Urine	6.4 - 25.6	[4]
Escherichia coli	PBS	0.8 - 6.4	[4]
Escherichia coli	Plasma/Urine	6.4 - 25.6	[4]
Enterococcus faecium	-	Similar to other resistant strains	[1][6]
Enterococcus hirae	-	Similar to other resistant strains	[6]

# **Experimental Protocols**

The validation of SAAP-148's activity involves several key experimental procedures:



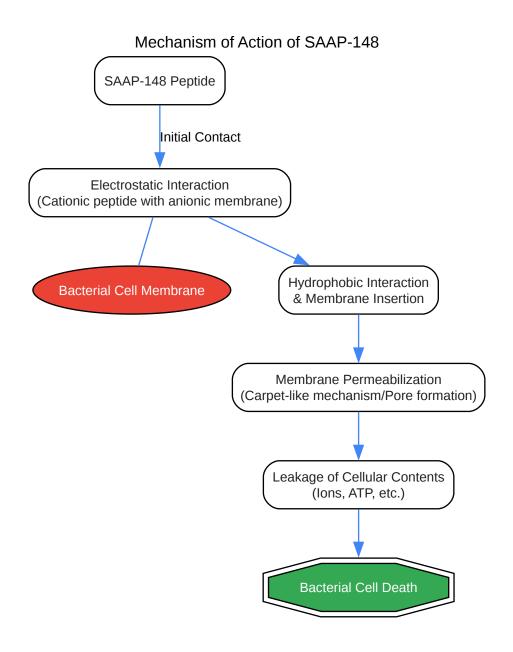
- 1. Peptide Synthesis: SAAP-148 (Ac-LKRVWKRVFKLLKRYWRQLKKPVR-NH2) is synthesized using a standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocol.[6] The N-terminus is acetylated, and the C-terminus is amidated to enhance stability.[6]
- 2. Minimum Inhibitory Concentration (MIC) Assay:
- Bacteria are grown to the mid-logarithmic phase and diluted in appropriate media (e.g., Mueller-Hinton broth).
- A two-fold serial dilution of SAAP-148 is prepared in a 96-well microtiter plate.
- The bacterial suspension is added to each well.
- Plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
- 3. Bactericidal Activity Assay (LC99.9):
- Following the MIC assay, an aliquot from each well showing no visible growth is plated on agar plates.
- The plates are incubated at 37°C for 24 hours.
- The LC99.9 is determined as the lowest peptide concentration that results in a 99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
- 4. Biofilm Eradication Assay:
- Biofilms are grown on a suitable surface (e.g., polystyrene plates or silicone discs) for a specified period (e.g., 24 hours or 7 days).
- The mature biofilms are then exposed to various concentrations of SAAP-148 for a defined duration (e.g., 4 or 24 hours).
- After treatment, the remaining viable bacteria in the biofilm are quantified by CFU counting after sonication and plating.





# **Mechanism of Action and Experimental Workflow**

The proposed mechanism of action and a typical experimental workflow for evaluating SAAP-148's activity are illustrated in the diagrams below.



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Caption: Proposed mechanism of action of SAAP-148 leading to bacterial cell death.



# Preparation SAAP-148 Synthesis & Purification Antimicrobial Assays MIC Determination Biofilm Eradication Assay LC99.9 Determination Data Analysis Otata Collection (Visual Inspection, CFU counting) Data Analysis & Interpretation

### Experimental Workflow for SAAP-148 Activity Validation

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Caption: General experimental workflow for validating the antimicrobial activity of SAAP-148.

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